5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Catalog No.
S687701
CAS No.
76041-79-7
M.F
C6H3BrF3NO
M. Wt
241.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

CAS Number

76041-79-7

Product Name

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

IUPAC Name

5-bromo-3-(trifluoromethyl)-1H-pyridin-2-one

Molecular Formula

C6H3BrF3NO

Molecular Weight

241.99 g/mol

InChI

InChI=1S/C6H3BrF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12)

InChI Key

OPLCXLXORZDTMX-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC=C1Br)C(F)(F)F

Canonical SMILES

C1=C(C(=O)NC=C1Br)C(F)(F)F

Potential Pharmaceutical Applications:

-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine has been investigated for its potential as a pharmaceutical due to its structural similarities to known bioactive compounds. Studies have explored its activity against various enzymes and receptors, including:

  • Kinase Inhibition: Research suggests that this compound might possess inhibitory activity against specific kinases, enzymes involved in various cellular processes. These findings warrant further investigation for its potential role in targeted cancer therapies [].

Building Block for Drug Discovery:

The unique structure of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine makes it a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Its functional groups allow for further chemical modifications to create diverse derivatives with specific biological properties [, ].

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is an organohalogen compound with the molecular formula C6H3BrF3NO. This compound features a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 3-position of the pyridine ring. Its unique structure imparts distinct chemical properties, making it valuable in various scientific research and industrial applications. The compound is known for its ability to interact with biomolecules, influencing their activity and function through binding interactions with enzymes and proteins .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-Bromo-3-(trifluoromethyl)pyridine-2-one.
  • Reduction Reactions: The compound can undergo reduction reactions, which may lead to the removal of the bromine atom or the reduction of the trifluoromethyl group to a methyl group .

These reactions highlight its reactivity and versatility as a chemical intermediate.

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine exhibits significant biological activity. It can influence various cellular processes, including cell signaling pathways and gene expression. The compound has been studied for its potential as an inhibitor or activator of specific enzymes, which may lead to alterations in metabolic pathways and cellular functions . Its interactions with biomolecules are often mediated through hydrogen bonding and hydrophobic interactions, making it a candidate for further biological research.

The synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine typically involves the bromination of 2-hydroxy-3-(trifluoromethyl)pyridine. Common methods include:

  • Bromination Agents: Bromine or N-bromosuccinimide (NBS) is used as a brominating agent.
  • Solvents: The reaction is carried out in solvents like acetonitrile or dichloromethane.
  • Reaction Conditions: The synthesis is generally performed at room temperature or slightly elevated temperatures to ensure complete bromination .

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield.

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine has several applications across various fields:

  • Chemical Research: It serves as a building block in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Biological Studies: The compound is investigated for its potential antimicrobial and anticancer properties.
  • Pharmaceutical Industry: It acts as an intermediate in synthesizing drug candidates and active pharmaceutical ingredients.
  • Material Science: Used in developing materials with specific properties, such as polymers and coatings .

These applications underscore its significance in both academic research and industrial processes.

The interaction studies of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine focus on its binding affinity to various biomolecules. It has been shown to modulate enzyme activities, affecting metabolic pathways and cellular functions. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action in biological systems .

Several compounds share structural similarities with 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Hydroxy-5-(trifluoromethyl)pyridineLacks bromine atomDifferent reactivity profile
5-Bromo-2-(trifluoromethyl)pyridineLacks hydroxyl groupDifferent functional properties
5-Bromo-3-(trifluoromethyl)pyridine-2-oneHydroxyl group oxidized to carbonylAltered reactivity due to carbonyl presence
5-Bromo-2-methyl-3-(trifluoromethyl)pyridineContains methyl instead of hydroxylDistinct biological activity potential

The uniqueness of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine lies in its combination of both bromine and trifluoromethyl groups along with the hydroxyl functionality, which enhances its reactivity and versatility compared to similar compounds .

XLogP3

1.5

Wikipedia

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Dates

Modify: 2023-08-15

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